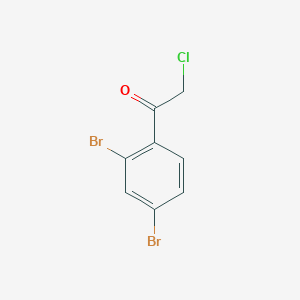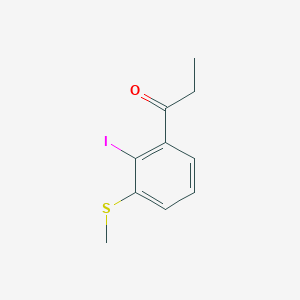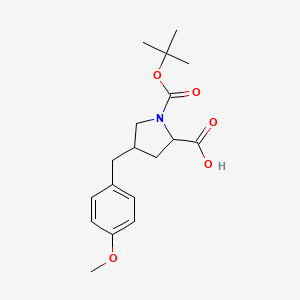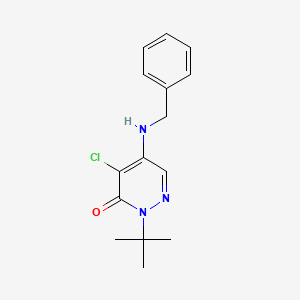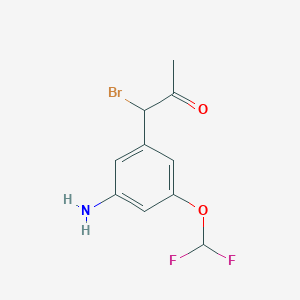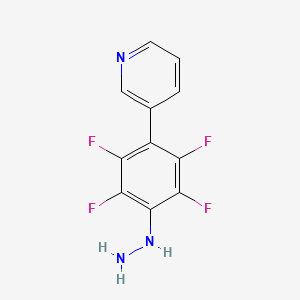![molecular formula C10H8O2 B14052673 4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
4-Methoxy-1aH-indeno[1,2-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxyindene 1,2-oxide: is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, featuring a methoxy group at the 5-position and an epoxide ring spanning the 1,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyindene 1,2-oxide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindene.
Epoxidation: The double bond in the indene ring is oxidized to form the epoxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for 5-methoxyindene 1,2-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-methoxyindene 1,2-oxide can undergo further oxidation reactions, potentially leading to the formation of more complex oxygenated products.
Reduction: The epoxide ring can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of the epoxide ring.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Diols: Formed from the reduction of the epoxide ring.
Substituted Indenes: Formed from nucleophilic substitution reactions involving the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: 5-methoxyindene 1,2-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of 5-methoxyindene 1,2-oxide and its derivatives is ongoing
Industry: In the industrial sector, 5-methoxyindene 1,2-oxide can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-methoxyindene 1,2-oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activity, including its ability to modify proteins and nucleic acids.
Comparación Con Compuestos Similares
Indene: The parent compound of 5-methoxyindene 1,2-oxide, lacking the methoxy group and epoxide ring.
5-methoxyindene: Similar to 5-methoxyindene 1,2-oxide but without the epoxide ring.
Indene 1,2-oxide: Lacks the methoxy group but contains the epoxide ring.
Uniqueness: 5-methoxyindene 1,2-oxide is unique due to the presence of both the methoxy group and the epoxide ring
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-methoxy-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O2/c1-11-7-2-3-8-6(4-7)5-9-10(8)12-9/h2-5,10H,1H3 |
Clave InChI |
UDEJPRXQXXMDFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3C(=C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


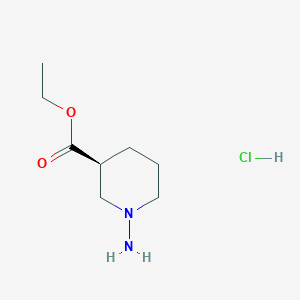

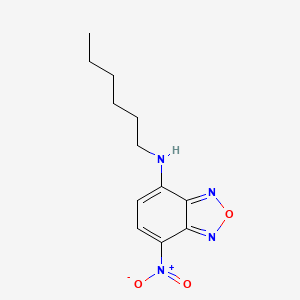
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
